Dimethyl-(6-vinyl-phthalazin-1-yl)-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-ethenyl-N,N-dimethylphthalazin-1-amine |
InChI |
InChI=1S/C12H13N3/c1-4-9-5-6-11-10(7-9)8-13-14-12(11)15(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
CZXZHBBBARCMMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC(=CC2=CN=N1)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 6 Vinyl Phthalazin 1 Yl Amine
Strategic Retrosynthetic Analysis of the Compound's Molecular Architecture
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in The molecular architecture of Dimethyl-(6-vinyl-phthalazin-1-yl)-amine features a phthalazine (B143731) core substituted with a dimethylamino group at the C1 position and a vinyl group at the C6 position.
A logical retrosynthetic strategy involves two key disconnections, as illustrated below:
C-N Bond Disconnection: The bond between the phthalazine C1 carbon and the nitrogen of the dimethylamino group can be disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where dimethylamine (B145610) acts as the nucleophile and a suitable leaving group (e.g., a halogen) is present at the C1 position of a phthalazine precursor.
C-C Bond Disconnection: The bond between the phthalazine C6 carbon and the vinyl group can be disconnected. This points towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, utilizing a halogenated phthalazine intermediate and a corresponding vinylating agent (e.g., vinylboronic acid or vinylstannane).
Following this logic, a key intermediate would be a 1,6-dihalo-phthalazine. This intermediate can be further traced back to a substituted phthalic anhydride (B1165640) or a related o-dicarbonyl compound, which can be cyclized with hydrazine (B178648) to form the core phthalazine structure. researchgate.netlongdom.org This stepwise disconnection provides a clear and strategic pathway for the forward synthesis.
Synthesis and Chemical Characterization of Precursor Molecules
The successful synthesis of the target compound relies on the efficient preparation of key precursor molecules. Based on the retrosynthetic analysis, the primary precursors are a 1,6-dihalo-phthalazine and the respective nucleophiles/coupling partners.
A plausible route to the key intermediate, 1-Chloro-6-bromo-phthalazine , could begin with 4-bromophthalic anhydride. Reaction with hydrazine hydrate (B1144303) would yield 6-bromophthalazin-1(2H)-one. longdom.org Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would then convert the phthalazinone into the desired 1-chloro-6-bromo-phthalazine. iiste.org
The other key reagents, dimethylamine and a vinylating agent such as potassium vinyltrifluoroborate or vinyltributylstannane, are typically commercially available. The chemical characterization of the synthesized precursors is essential to confirm their identity and purity before proceeding to the subsequent steps.
| Precursor Molecule | Synthesis Method | Key Characterization Data (Hypothetical) |
| 6-Bromophthalazin-1(2H)-one | Cyclocondensation of 4-bromophthalic anhydride with hydrazine hydrate. | ¹H NMR: Aromatic protons in the 7.5-8.5 ppm range, broad singlet for N-H. IR (cm⁻¹): ~1670 (C=O), ~3200 (N-H). |
| 1-Chloro-6-bromo-phthalazine | Chlorination of 6-bromophthalazin-1(2H)-one with POCl₃. | ¹H NMR: Aromatic protons shifted downfield compared to the phthalazinone. MS: Molecular ion peak corresponding to C₈H₄BrClN₂. |
| Potassium vinyltrifluoroborate | Commercially available. | ¹⁹F NMR: Signal characteristic of the BF₃⁻ group. ¹H NMR: Signals for vinyl protons in the 5.5-6.5 ppm range. |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis, optimization of reaction parameters for the key bond-forming steps is critical. covasyn.com The two pivotal transformations are the palladium-catalyzed vinylation and the nucleophilic substitution to introduce the dimethylamino group.
Suzuki-Miyaura Coupling for Vinylation: The Suzuki-Miyaura coupling of 1-chloro-6-bromo-phthalazine with a vinylboronic acid derivative would be the target for optimization. researchgate.net The bromine at the C6 position is generally more reactive in palladium-catalyzed cross-coupling than the chlorine at C1, allowing for selective vinylation. Key parameters to optimize include the palladium catalyst, ligand, base, and solvent system. researchgate.net
| Parameter | Variation | Expected Outcome |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects catalytic activity and reaction rate. |
| Ligand | PPh₃, SPhos, XPhos | Influences catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for the transmetalation step; strength and solubility are key. |
| Solvent | Toluene (B28343), Dioxane, DMF, Acetonitrile/Water | Affects solubility of reagents and catalyst stability. |
| Temperature | 60 - 110 °C | Influences reaction kinetics; higher temperatures may lead to side products. |
Nucleophilic Aromatic Substitution (SNAr): Following successful vinylation, the intermediate, 1-chloro-6-vinyl-phthalazine , undergoes SNAr with dimethylamine. The optimization of this step is crucial for achieving a high yield of the final product.
| Parameter | Variation | Expected Outcome |
| Solvent | EtOH, NMP, DMSO | Polar aprotic solvents generally favor SNAr reactions. |
| Base | K₂CO₃, Et₃N, DIPEA | Can act as an acid scavenger. |
| Temperature | 80 - 150 °C | Higher temperatures are often required to overcome the activation energy. |
| Reagent Conc. | Excess dimethylamine | Using an excess of the nucleophile can drive the reaction to completion. |
Catalytic Approaches in the Formation of the Phthalazine Core and Vinyl Linkage
Catalysis plays a central role in the modern synthesis of heterocyclic compounds. nih.gov In the synthesis of this compound, catalytic methods are essential for both the formation of the vinyl linkage and potentially for the amination step.
Formation of the Phthalazine Core: The initial cyclocondensation reaction between a phthalic anhydride derivative and hydrazine is typically promoted by an acid or base catalyst or simply by thermal conditions in a suitable solvent like acetic acid or ethanol. longdom.org
Formation of the Vinyl Linkage: Palladium-catalyzed cross-coupling reactions are the state-of-the-art method for forming C-C bonds, including the vinyl linkage. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-phthalazine with a vinylboronic acid or its ester/salt derivative. nih.gov A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ combined with a phosphine (B1218219) ligand. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Heck Reaction: An alternative approach is the Heck reaction, which couples the halo-phthalazine with an alkene like ethylene (B1197577) in the presence of a palladium catalyst and a base. frontiersin.orgchemrxiv.org This method can be advantageous due to the low cost of ethylene.
| Catalytic System | Reaction | Advantages |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura Coupling | Commercially available, well-established, good functional group tolerance. |
| Pd(OAc)₂ / SPhos / Cs₂CO₃ | Suzuki-Miyaura Coupling | High catalytic activity, often effective for less reactive chlorides. |
| Pd(OAc)₂ / P(o-tolyl)₃ | Heck Reaction | Utilizes simple alkenes, potentially more atom-economical. |
| Buchwald-Hartwig Amination | C-N Coupling | While SNAr is likely feasible, a catalytic Buchwald-Hartwig amination using a Pd catalyst and a suitable ligand could be an alternative for the C-N bond formation, especially if the SNAr reaction is sluggish. |
Exploration of Green Chemistry Principles in Compound Synthesis
Incorporating green chemistry principles into the synthesis is essential for developing sustainable and environmentally responsible processes. frontiersin.org Several strategies can be applied to the synthesis of this compound. researchgate.net
Use of Greener Solvents: Traditional organic solvents like toluene and DMF can be replaced with more environmentally benign alternatives such as ethanol, 2-propanol, or even water for certain steps, particularly the Suzuki coupling. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption for both the cross-coupling and amination steps. nih.govdoi.org This technique often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.
Catalyst Efficiency and Recyclability: Employing highly efficient catalysts at low loadings minimizes metal waste. The use of heterogeneous or supported palladium catalysts (e.g., Pd on charcoal) can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov
Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product is a core principle. Choosing reactions like the Heck coupling or direct C-H activation pathways, where possible, can improve atom economy compared to coupling reactions that use organometallic reagents. frontiersin.org
Novel Derivatization Pathways and Functionalization Strategies of the Compound
Once synthesized, this compound serves as a versatile platform for further derivatization, allowing for the fine-tuning of its physicochemical and biological properties. nih.govresearchgate.net The presence of the vinyl group and the aromatic phthalazine core offers multiple avenues for functionalization. nih.govnih.govrsc.org
Reactions of the Vinyl Group: The vinyl moiety is a highly versatile functional handle for a variety of chemical transformations:
Oxidation: Cleavage of the double bond using ozonolysis (O₃) followed by a reductive or oxidative workup can yield the corresponding aldehyde or carboxylic acid, respectively.
Reduction: Catalytic hydrogenation can selectively reduce the vinyl group to an ethyl group without affecting the aromatic core.
Epoxidation: Treatment with a peroxy acid like m-CPBA can form an epoxide, a useful intermediate for further nucleophilic ring-opening reactions.
Polymerization: The vinyl group can participate in polymerization reactions to create novel phthalazine-containing polymers.
Functionalization of the Phthalazine Core: While the existing substituents activate or deactivate certain positions, further electrophilic aromatic substitution on the phthalazine ring could be explored under specific conditions to introduce additional functional groups like nitro or halo substituents, providing further handles for diversification.
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or Me₂S | Aldehyde (-CHO) |
| Hydrogenation | H₂, Pd/C | Ethyl (-CH₂CH₃) |
| Epoxidation | m-CPBA | Epoxide |
| Heck Reaction | Aryl halide, Pd catalyst | Substituted alkene |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol (-CH₂CH₂OH) |
Elucidation of Reaction Mechanisms and Detailed Reactivity Profile
Mechanistic Investigations of Electrophilic and Nucleophilic Reactions Involving the Vinyl Group
The vinyl group at the C-6 position is a primary site for chemical reactions, particularly electrophilic and nucleophilic additions.
Electrophilic Addition: The carbon-carbon double bond of the vinyl group is electron-rich due to π-overlap, making it susceptible to attack by electrophiles. dalalinstitute.com The reaction typically proceeds through a two-step mechanism. dalalinstitute.comnumberanalytics.com
Electrophilic Attack: An electrophile (E⁺) attacks the π-bond of the vinyl group, leading to the formation of a carbocation intermediate. This is generally the rate-determining step. numberanalytics.com The electrophile adds to the terminal carbon of the vinyl group, which results in the formation of a more stable benzylic-type carbocation on the carbon adjacent to the phthalazine (B143731) ring. This regioselectivity is analogous to the Markovnikov's rule observed in styrene (B11656) derivatives. ucalgary.cayoutube.comlibretexts.org The stability of this carbocation is significantly enhanced by resonance delocalization of the positive charge into the aromatic phthalazine system.
Nucleophilic Capture: A nucleophile (Nu⁻) then rapidly attacks the carbocation, forming the final addition product. numberanalytics.com
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the vinyl group (a Michael or conjugate addition) can occur if the phthalazine ring system is rendered sufficiently electron-deficient. dalalinstitute.comresearchgate.net This can be achieved by, for example, quaternization of one of the ring nitrogens or the introduction of strong electron-withdrawing groups on the ring. In such cases, a nucleophile attacks the terminal carbon of the vinyl group, and the resulting negative charge is stabilized by the electron-deficient aromatic system. researchgate.net
Influence of the Dimethylamine (B145610) Substituent on Compound Reactivity and Regioselectivity
The nitrogen atom's lone pair of electrons can be delocalized into the phthalazine ring through a positive mesomeric effect (+M). This increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituent. This heightened electron density enhances the nucleophilicity of the phthalazine ring and can also influence the reactivity of the vinyl group at the C-6 position.
The increased electron density in the ring system further stabilizes the benzylic carbocation intermediate formed during electrophilic addition to the vinyl group, thereby increasing the reaction rate compared to an unsubstituted vinyl-phthalazine.
| Electronic Effect | Description | Impact on Reactivity |
| Mesomeric (+M) | Donation of lone pair electrons from the nitrogen atom into the phthalazine ring system. | Increases electron density of the aromatic ring, enhancing its nucleophilicity and stabilizing carbocation intermediates. |
| Inductive (-I) | The electronegative nitrogen atom withdraws electron density through the sigma bond framework. | This effect is generally weaker than the mesomeric effect and has a minor influence on the overall reactivity. |
This electronic influence dictates the regioselectivity of electrophilic attacks on the aromatic ring itself, directing incoming electrophiles to positions activated by the dimethylamine group. For electrophilic addition to the vinyl group, the stabilization of the benzylic carbocation ensures high regioselectivity according to Markovnikov's rule. libretexts.org
Intramolecular Cyclization and Rearrangement Pathways
The structure of Dimethyl-(6-vinyl-phthalazin-1-yl)-amine allows for potential intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems.
Intramolecular Cyclization: Under certain conditions, such as in the presence of a palladium catalyst, intramolecular cyclization reactions like the aza-Wacker cyclization can occur. rsc.orgrsc.orglibretexts.org In a hypothetical aza-Wacker reaction, one of the nitrogen atoms of the phthalazine ring could act as an internal nucleophile, attacking the vinyl group in a process facilitated by a Pd(II) catalyst. rsc.org This would lead to the formation of a new five- or six-membered ring fused to the phthalazine core. Another possibility involves the "tert-amino effect," where the dimethylamino group itself participates in cyclization. nih.gov Heating in an appropriate solvent could lead to an intramolecular reaction between the amino group and the vinyl moiety, potentially forming novel polycyclic structures. nih.gov
Rearrangement Pathways: Vinyl cations, which can be formed as intermediates during electrophilic additions to alkynes or solvolysis of vinyl halides, are known to undergo rearrangement reactions. wikipedia.orgnih.gov While the carbocation formed during electrophilic addition to the vinyl group of this compound is relatively stable, under forcing conditions or with specific substrates, rearrangements could occur. These rearrangements can involve 1,2-shifts to form more stable cations or ring-expansion/contraction pathways. wikipedia.orgresearchgate.net However, rearrangements of vinyl cations to form allylic cations can have a high activation energy due to poor orbital overlap in the transition state. stackexchange.com
Radical and Organometallic Reactions of this compound
The vinyl group is also amenable to reactions involving radical intermediates and organometallic reagents, significantly expanding the synthetic utility of the compound.
Radical Reactions: The vinyl group can undergo radical addition reactions. A radical species can add to the terminal carbon of the vinyl group to form a stable, resonance-delocalized benzylic radical. This intermediate can then be trapped by another molecule or radical to form the final product. Photoredox catalysis provides a modern method for initiating such radical additions to vinylarenes under mild conditions. nih.govacs.org
Organometallic Reactions: Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgfiveable.me The vinyl group can participate in a variety of these transformations.
| Reaction Name | Description | Potential Product |
| Heck Reaction | Palladium-catalyzed coupling of the vinyl group with an aryl or vinyl halide. fiveable.me | Forms a new C-C bond, leading to stilbene-like structures. |
| Suzuki Coupling | Palladium-catalyzed reaction between the vinyl group (as a boronic acid/ester) and an aryl/vinyl halide. fiveable.me | Another method to form C(sp²)-C(sp²) bonds. |
| Stille Coupling | Palladium-catalyzed coupling of the vinyl group with an organostannane reagent. rsc.orgacs.org | Versatile C-C bond formation. |
| Sonogashira Coupling | Palladium- and copper-catalyzed reaction with a terminal alkyne. fiveable.me | Synthesizes conjugated enyne systems. |
| Hydroarylation | A dual catalytic system (e.g., CuH and Pd) can be used to add an aryl group across the double bond. nih.govmit.edu | Forms 1,1-diarylalkane structures. |
These reactions allow for the elaboration of the vinyl substituent, connecting the phthalazine core to a wide range of other molecular fragments.
Stereochemical Control and Asymmetric Transformations of the Compound
Achieving stereochemical control in reactions involving this compound is crucial for the synthesis of chiral molecules. Asymmetric catalysis offers a powerful strategy to achieve this.
Recent advances have focused on the asymmetric dearomatization of N-heterocycles, including phthalazines. nih.govacs.orgnih.gov This approach can be adapted to achieve stereocontrol in reactions involving the vinyl-phthalazine core. Anion-binding catalysis, using chiral hydrogen-bond donors like thioureas, has been successfully employed for the enantioselective dearomatization of phthalazines. nih.govlookchem.comd-nb.info In a typical reaction, the phthalazine nitrogen is activated by an acylating agent, and a chiral catalyst binds to the counter-anion, creating a chiral environment that directs the nucleophilic attack to one face of the molecule, leading to high enantioselectivity. acs.orglookchem.com
| Asymmetric Approach | Catalyst/Reagent Type | Mechanistic Principle |
| Asymmetric Dearomatization | Chiral thiourea (B124793) or helical oligotriazole catalysts. acs.orglookchem.com | Anion-binding catalysis creates a chiral ion pair, directing a nucleophile to attack the activated phthalazine ring enantioselectively. nih.govlookchem.com |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir with chiral phosphine (B1218219) ligands). | The catalyst coordinates to the vinyl group and delivers hydrogen to one face of the double bond, creating a chiral ethyl substituent. |
| Asymmetric Aza-Wacker Cyclization | Palladium catalysts with chiral ligands (e.g., (−)-sparteine). rsc.org | The chiral catalyst controls the stereochemistry of the intramolecular nucleophilic attack of the ring nitrogen onto the vinyl group. |
| Asymmetric Hydroarylation | Dual catalysis with a chiral ligand for one of the metals (e.g., CuH with a chiral phosphine). nih.govmit.edu | Enantioselective hydrocupration of the vinyl group generates a stereodefined organocopper intermediate, which then couples with an aryl halide. nih.gov |
These methods provide pathways to enantioenriched products, which are of significant interest in medicinal chemistry and materials science. rsc.orgresearchgate.net The development of such enantioselective transformations highlights the potential of this compound as a versatile chiral building block. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D, 2D, NOESY, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of Dimethyl-(6-vinyl-phthalazin-1-yl)-amine.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons of the dimethylamino group, the vinyl group, and the aromatic phthalazine (B143731) core. The dimethylamino group would likely appear as a sharp singlet, while the vinyl group would present a characteristic set of doublet of doublets for the geminal and vicinal protons. The aromatic protons on the substituted ring would exhibit splitting patterns consistent with their substitution pattern.
The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the two distinct carbons of the vinyl group, the methyl carbons of the dimethylamino group, and the carbons of the bicyclic aromatic system.
2D NMR: To confirm the connectivity of the atoms, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Expected correlations would be observed between adjacent protons on the aromatic ring and within the vinyl group's spin system, confirming their relative positions. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. sdsu.eduscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be particularly useful to confirm the spatial relationship between the dimethylamino group and the proton at the C8 position of the phthalazine ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N(CH₃)₂ | ~3.2 | s |
| H-vinyl (α) | ~5.5 | dd |
| H-vinyl (β, cis) | ~6.0 | dd |
| H-vinyl (β, trans) | ~6.8 | dd |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| N(CH₃)₂ | ~45 |
| C-vinyl (α) | ~115 |
| C-vinyl (β) | ~135 |
| Ar-C | 120 - 150 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the parent ion, which in turn confirms the molecular formula of the compound. mdpi.com For this compound (C₁₂H₁₃N₃), the calculated exact mass would be compared against the experimentally determined value to validate its elemental composition.
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of phthalazine derivatives often involves characteristic losses of small molecules or radicals. raco.cat
Plausible Fragmentation Pathway:
Molecular Ion ([M]⁺): The primary ion observed corresponding to the intact molecule.
Loss of a Methyl Radical: Fragmentation may begin with the loss of a methyl radical (•CH₃) from the dimethylamino group to form an [M-15]⁺ ion.
Loss of Ethene (Vinyl Group): Cleavage of the vinyl group could occur, leading to the loss of ethene (C₂H₄) and formation of an [M-28]⁺ ion.
Loss of Molecular Nitrogen: A characteristic fragmentation of many nitrogen-containing heterocyclic compounds is the expulsion of a neutral N₂ molecule from the pyridazine ring of the phthalazine core.
Predicted HRMS Data
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₂H₁₃N₃]⁺ | 199.1109 | Molecular Ion |
| [C₁₁H₁₀N₃]⁺ | 184.0875 | Loss of •CH₃ |
| [C₁₀H₉N₃]⁺ | 171.0796 | Loss of C₂H₄ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wpmucdn.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific functional groups.
~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic and vinyl protons.
~2950-2850 cm⁻¹: C-H stretching vibrations for the aliphatic methyl groups.
~1640 cm⁻¹: C=C stretching of the vinyl group.
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic phthalazine ring system.
~1350 cm⁻¹: C-N stretching of the tertiary aromatic amine.
~990 and 910 cm⁻¹: Out-of-plane C-H bending (wagging) vibrations characteristic of a monosubstituted vinyl group.
Raman Spectroscopy: Raman spectroscopy would provide complementary data. The symmetric and non-polar bonds, such as the C=C bond of the vinyl group and the aromatic ring system, would be expected to show strong signals in the Raman spectrum, aiding in a comprehensive vibrational analysis.
X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed for the definitive determination of its three-dimensional molecular structure in the solid state. researchgate.net This powerful technique provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com
The analysis would confirm the planarity of the phthalazine ring system and reveal the orientation of the dimethylamino and vinyl substituents relative to the core structure. Furthermore, it would elucidate the intermolecular interactions, such as pi-stacking or hydrogen bonding (if applicable in a solvate or salt form), that govern the crystal packing arrangement. researchgate.net
Integration of Hyphenated Analytical Techniques for Multidimensional Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity. nih.govijnrd.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and widely used technique that combines the separation power of HPLC with the detection specificity of mass spectrometry. iosrjournals.org LC-MS would be invaluable for purity assessment and for identifying and quantifying the target compound in a reaction mixture or biological matrix. nih.govnih.gov Tandem MS (LC-MS/MS) could be used to further enhance selectivity and provide structural information through collision-induced dissociation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be employed. mdpi.commdpi.com This technique offers high chromatographic resolution for separating the analyte from other volatile components before detection by MS. jfda-online.comresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This advanced technique allows for the direct acquisition of NMR spectra of compounds as they elute from an LC column. researchgate.net LC-NMR is particularly powerful for the structural elucidation of impurities or metabolites without the need for prior isolation.
These integrated approaches provide a multidimensional analysis, offering separation, identification, and structural information in a single workflow, which is essential in modern pharmaceutical and chemical analysis. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of phthalazine (B143731) derivatives. researchgate.netias.ac.in These computational methods allow for the detailed investigation of geometric and electronic properties, which are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics. nih.gov
DFT studies on related phthalazine structures have been used to determine key quantum chemical parameters. ias.ac.in Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov For Dimethyl-(6-vinyl-phthalazin-1-yl)-amine, the dimethylamine (B145610) group acts as an electron-donating group, while the vinyl group and the nitrogen-containing phthalazine ring system serve as a π-conjugated bridge and electron-accepting moiety, influencing the intramolecular charge transfer characteristics.
DFT calculations provide valuable insights into how substituents on the phthalazine ring modulate the electronic properties and antioxidant potential of these compounds. researchgate.net The phthalazine ring system is effective in stabilizing resulting radical species, a key feature in mechanisms like free radical scavenging. researchgate.net
Illustrative Data from DFT Calculations: A representative DFT calculation for a molecule like this compound would yield the following types of electronic property data.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.5 D |
| Average Polarizability (α) | Measure of the distortion of electron cloud in an electric field | 25 x 10-24 cm3 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and intermolecular interactions. nih.govpitt.edu For this compound, MD simulations can map its conformational landscape by simulating the atomic motions over time, revealing the most stable three-dimensional structures and the energy barriers between different conformations.
In the context of drug design, MD simulations are frequently employed to understand how phthalazine derivatives interact with biological targets, such as enzymes or receptors. researchgate.netresearchgate.net For instance, simulations of phthalazine-based inhibitors bound to an enzyme's active site can reveal the stability of the complex. researchgate.net Key parameters analyzed during these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the simulation system.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule or protein.
Radius of Gyration (Rg): Represents the compactness of the system, providing insights into conformational changes.
These simulations can elucidate specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the binding affinity and selectivity of the molecule. researchgate.netnih.gov This information is invaluable for understanding the compound's mechanism of action at a molecular level. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be validated against experimental data to confirm their structural assignments. DFT calculations are widely used to compute vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.inals-journal.com
For condensed phthalazine compounds, optimized geometrical parameters (bond lengths and angles) calculated via DFT have shown excellent agreement with data obtained from single-crystal X-ray diffraction, confirming the accuracy of the computational models. ias.ac.in The theoretical vibrational spectra are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a better correlation with experimental FT-IR spectra. nih.gov
Illustrative Comparison of Predicted and Experimental Vibrational Frequencies: The table below illustrates how theoretical calculations can be compared with experimental data for key functional groups in this compound.
| Functional Group | Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT) (cm-1) |
| C-H (Aromatic) | Stretching | ~3050 | ~3065 |
| C-H (Vinyl) | Stretching | ~3020 | ~3030 |
| C=N (Phthalazine) | Stretching | ~1640 | ~1655 |
| C=C (Aromatic) | Stretching | ~1580 | ~1590 |
| C-N (Amine) | Stretching | ~1350 | ~1360 |
Note: The values are representative and intended to illustrate the typical correlation between experimental and scaled theoretical data.
In Silico Design and Virtual Screening of Novel this compound Analogs
The core structure of this compound serves as a scaffold for the in silico design of novel analogs with potentially enhanced properties. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and virtual screening are central to this process. ajchem-b.com
Molecular Docking is used to predict the preferred binding orientation of a ligand to a biological target. nih.gov This method was instrumental in designing potent phthalazine derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ajchem-b.comrsc.org
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For example, Comparative Molecular Field Analysis (CoMFA) has been successfully applied to phthalazine derivatives to build predictive models that guide the design of more potent inhibitors of enzymes like phosphodiesterase IV (PDE IV). nih.gov
Virtual Screening involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ajchem-b.com By starting with the this compound scaffold, virtual screening can identify novel derivatives with optimized interactions and desired pharmacological profiles, accelerating the discovery of new lead compounds. researchgate.net
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides deep insights into the mechanisms of chemical reactions, including the synthesis of phthalazine derivatives. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. youtube.com
DFT calculations are used to locate the transition state (TS) structure for a given reaction step and to calculate the corresponding activation energy barrier. This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed synthetic route. researchgate.net For instance, the synthesis of the phthalazine core often involves the condensation of a dicarbonyl compound with hydrazine (B178648). researchgate.netorganic-chemistry.org Computational analysis could elucidate the precise mechanism of this cyclization, including the role of catalysts and the stereoselectivity of the reaction.
While specific studies on the reaction pathways for this compound are not detailed in the literature, the established methodologies are applicable. Such analyses can help optimize reaction conditions (e.g., temperature, solvent) to improve yields and minimize byproducts, making the synthesis more efficient and cost-effective. researchgate.net
Advanced Chemical Transformations and Polymerization Strategies
Exploration of Polymerization Reactions Involving the Vinyl Moiety
The presence of a vinyl group on the phthalazine (B143731) ring makes Dimethyl-(6-vinyl-phthalazin-1-yl)-amine a valuable monomer for addition polymerization. Various polymerization techniques can be envisioned for the homopolymerization of this monomer to yield poly(phthalazine) derivatives.
Free Radical Polymerization: This is a common and versatile method for polymerizing vinyl monomers. The reaction can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photopolymerization. The resulting polymer would feature a polyvinyl backbone with pendant dimethylamino-phthalazinyl groups. The polymerization conditions, including initiator concentration, temperature, and solvent, would be crucial in controlling the molecular weight and polydispersity of the resulting polymer.
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) could offer precise control over the polymer architecture. These methods would allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and the potential for creating block copolymers. The nitrogen atoms in the phthalazine ring and the dimethylamino group might influence the catalyst activity in ATRP, necessitating careful selection of the catalytic system.
Cationic Polymerization: The electron-rich nature of the vinyl group, influenced by the phthalazine ring and the dimethylamino substituent, might also allow for cationic polymerization using strong acids or Lewis acids as initiators. The stability of the resulting carbocationic intermediate would be a key factor in the feasibility of this approach.
A summary of potential polymerization methods is presented in the table below.
| Polymerization Method | Initiator/Catalyst Examples | Potential Advantages |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Simple, versatile, wide range of applicable monomers. |
| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br/ligand (e.g., bipyridine derivatives) | Controlled molecular weight, narrow polydispersity, synthesis of block copolymers. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Dithioesters, trithiocarbonates | Applicable to a wide range of monomers, good control over polymer architecture. |
| Cationic Polymerization | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃·OEt₂) | Can be used for electron-rich olefins. |
Copolymerization with Other Monomers for Functional Materials Development
To tailor the properties of the resulting polymers for specific applications, this compound can be copolymerized with a variety of other vinyl monomers. This strategy allows for the incorporation of different functionalities and the tuning of physical and chemical properties such as solubility, thermal stability, and optoelectronic characteristics.
Copolymerization with Styrenic Monomers: Copolymerization with styrene (B11656) or its derivatives could enhance the thermal stability and processability of the resulting polymer. The incorporation of the phthalazine moiety would introduce nitrogen-based functionalities, potentially improving properties like dye affinity or metal coordination.
Copolymerization with (Meth)acrylates: Monomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) (BA) could be used to modify the glass transition temperature (Tg) and mechanical properties of the copolymer. Functional acrylates containing hydroxyl, carboxyl, or epoxy groups could also be incorporated to enable further post-polymerization modifications.
Copolymerization with Electron-Deficient Monomers: Copolymerizing with monomers such as acrylonitrile (B1666552) or maleic anhydride (B1165640) could lead to the formation of charge-transfer complexes within the polymer chain, potentially giving rise to interesting electronic and optical properties.
The reactivity ratios of the comonomers would need to be determined to predict the copolymer composition and microstructure. The choice of copolymerization technique (e.g., free radical, controlled radical) would also significantly impact the final polymer architecture (e.g., random, alternating, block, or graft copolymers).
Cross-Coupling Reactions at Various Positions of the Phthalazine Ring
The phthalazine ring is amenable to various cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. To perform these reactions on this compound, a halogenated precursor, such as a bromo- or chloro-substituted derivative, would likely be required. The position of the halogen on the phthalazine or the benzene (B151609) ring would dictate the site of functionalization.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halogenated phthalazine and a boronic acid or ester is a highly efficient method for introducing aryl or heteroaryl substituents. For instance, reacting a bromo-substituted analog of the title compound with an arylboronic acid could lead to the synthesis of extended π-conjugated systems. A study on the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines utilized a Suzuki-type cross-coupling reaction starting from 1,4-dichlorophthalazine. researchgate.net
Heck-Mizoroki Coupling: This reaction involves the palladium-catalyzed coupling of a halo-phthalazine with an alkene. This would be another route to extend the conjugation of the system or to introduce other functional groups.
Sonogashira Coupling: The palladium- and copper-catalyzed coupling of a halo-phthalazine with a terminal alkyne would allow for the introduction of acetylenic moieties. These alkynyl-phthalazines could serve as building blocks for more complex conjugated materials. A series of novel 3-(indolyl)prop-1-ynyl substituted phthalazines have been prepared via palladium-catalyzed cross-coupling of halogenated precursors. longdom.orglongdom.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to introduce various primary or secondary amines at a halogenated position of the phthalazine ring, providing a route to further modify the electronic properties and coordination capabilities of the molecule.
The table below summarizes some potential cross-coupling reactions.
| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Halo-phthalazine, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or heteroaryl-substituted phthalazine |
| Heck-Mizoroki | Halo-phthalazine, Alkene | Pd catalyst, Base | Alkenyl-substituted phthalazine |
| Sonogashira | Halo-phthalazine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted phthalazine |
| Buchwald-Hartwig | Halo-phthalazine, Amine | Pd catalyst, Ligand, Base | Amino-substituted phthalazine |
Synthesis of Extended Conjugated Systems Featuring the Compound
The ability to functionalize the phthalazine core through cross-coupling reactions, combined with the presence of the vinyl group, makes this compound an attractive building block for the synthesis of extended conjugated systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
One approach could involve the initial polymerization of a halogenated vinyl-phthalazine monomer, followed by post-polymerization functionalization via cross-coupling reactions. This would allow for the introduction of various aromatic or electron-donating/withdrawing groups onto the polymer backbone.
Alternatively, the monomer itself could be elaborated into a more complex conjugated structure before polymerization. For example, a Suzuki coupling could be performed on a bromo-vinyl-phthalazine precursor to attach another chromophore, and the resulting conjugated monomer could then be polymerized. The synthesis of extended π-conjugated molecules often involves the strategic use of such building blocks. monash.edu
Formation of Supramolecular Assemblies and Macrocyclic Structures
The nitrogen atoms of the phthalazine ring and the dimethylamino group can act as hydrogen bond acceptors and metal coordination sites, enabling the formation of supramolecular assemblies. Phthalocyanines, which are structurally related macrocycles, are well-known for their ability to self-assemble into columnar structures. ru.nl Similarly, phthalazine derivatives can participate in the formation of coordination polymers and other supramolecular architectures.
Hydrogen Bonding: The nitrogen atoms of the phthalazine core could form hydrogen bonds with suitable donor molecules, leading to the formation of one-, two-, or three-dimensional networks.
Metal Coordination: The phthalazine unit can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. The specific coordination mode would depend on the metal ion and the reaction conditions. The self-assembly of phthalazine-based ligands with metal ions like Cd(II) has been shown to produce coordination polymers. mdpi.com
π-π Stacking: The aromatic phthalazine ring can participate in π-π stacking interactions, which can play a significant role in the organization of molecules in the solid state and in solution, leading to the formation of ordered aggregates.
By designing appropriate phthalazine-based molecules with specific recognition motifs, it is possible to direct their self-assembly into well-defined macrocyclic structures or other complex supramolecular architectures.
Advanced Analytical and Detection Methodologies for Compound Investigation
Development of Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds. For Dimethyl-(6-vinyl-phthalazin-1-yl)-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for analysis.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be the primary choice for purity determination. A C18 column could be employed with a mobile phase consisting of a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector, leveraging the chromophoric nature of the phthalazine (B143731) ring system. The vinyl and dimethylamino groups would also contribute to the UV absorbance. For complex mixtures, coupling HPLC with mass spectrometry (HPLC-MS) would provide enhanced specificity and allow for the identification of impurities. nih.govsielc.com
Gas Chromatography (GC): GC analysis could also be a viable option, particularly for assessing the presence of volatile or semi-volatile impurities. A capillary column with a suitable stationary phase, such as one based on polysiloxane, would be appropriate. Given the likely thermal stability of this compound, it could be analyzed directly. However, if derivatization is necessary to improve volatility or thermal stability, silylation of the amine group could be considered. Flame Ionization Detection (FID) would offer general sensitivity, while a Mass Spectrometry (MS) detector would provide definitive identification of separated components. uni-muenchen.de
A hypothetical HPLC method for the purity assessment of this compound is presented below:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectrophotometric and Fluorometric Methods for Quantitative Determination
Spectroscopic methods offer sensitive and often rapid means of quantification.
UV-Visible Spectrophotometry: The extended aromatic system of the phthalazine core, conjugated with the vinyl group, would give rise to distinct absorption bands in the UV-visible spectrum. A spectrophotometric method could be developed for the quantitative determination of this compound in solution. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax), the concentration of unknown samples can be determined.
Fluorometry: Aromatic amines are often fluorescent, and the phthalazine nucleus can also contribute to fluorescence. researchgate.netwikipedia.org The fluorescence properties of this compound could be exploited for highly sensitive quantification. researchgate.netnih.gov This would involve determining the optimal excitation and emission wavelengths. Fluorometric methods are generally more sensitive than spectrophotometric methods and could be particularly useful for trace analysis. Pre-column derivatization with a fluorescent tagging agent could also be employed to enhance sensitivity and selectivity in complex matrices. nih.gov
A hypothetical comparison of spectrophotometric and fluorometric detection limits is provided in the table below:
| Method | Hypothetical Limit of Detection (LOD) | Hypothetical Limit of Quantification (LOQ) |
|---|---|---|
| UV-Visible Spectrophotometry | ~0.1 µg/mL | ~0.3 µg/mL |
| Fluorometry | ~1 ng/mL | ~3 ng/mL |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The nitrogen atoms in the phthalazine ring and the dimethylamino group are potential sites for oxidation. The vinyl group could also participate in redox processes. By studying the oxidation and reduction potentials, information about the electronic structure and potential reactivity of the molecule can be obtained. These methods can also be developed into sensitive analytical techniques for quantification. The redox behavior of N-heterocyclic carbenes and related compounds has been a subject of interest, and similar principles could be applied here. acs.orgmdpi.comresearchgate.netnih.govacs.org
High-Throughput Screening Methodologies for Synthetic Route Optimization
The synthesis of this compound would likely involve key steps such as a palladium-catalyzed cross-coupling reaction to introduce the vinyl group (e.g., Suzuki or Stille coupling) and a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the dimethylamino group. High-throughput screening (HTS) methodologies are powerful tools for rapidly optimizing the conditions for such reactions. springernature.comnih.gov
HTS allows for the parallel execution of a large number of reactions, varying parameters such as catalysts, ligands, bases, solvents, and temperature. uvic.canih.govacs.orgresearchgate.netacs.org The outcomes of these reactions can be rapidly assessed using techniques like HPLC-MS or desorption electrospray ionization mass spectrometry (DESI-MS), which can analyze samples directly from multi-well plates. nih.gov This approach can significantly accelerate the discovery of optimal synthetic conditions, leading to higher yields and purity of the target compound. purdue.edu
The following table illustrates a hypothetical HTS setup for the optimization of a Buchwald-Hartwig amination step:
| Parameter | Variables Screened |
|---|---|
| Catalyst | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Xantphos, RuPhos, SPhos |
| Base | NaOtBu, K2CO3, Cs2CO3 |
| Solvent | Toluene (B28343), Dioxane, THF |
Emerging Analytical Techniques for Tracing Compound Transformations
Understanding the stability and potential transformations of this compound under various conditions is crucial. Emerging analytical techniques can provide detailed insights into these processes.
Real-time Reaction Monitoring: Techniques such as pressurized sample infusion mass spectrometry (PSI-MS) and in-situ NMR spectroscopy can be used to monitor the progress of reactions in real-time. uvic.ca This allows for the identification of reaction intermediates and byproducts, providing a deeper understanding of the reaction mechanism.
Metabolite and Degradation Product Identification: Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are invaluable for identifying potential metabolites or degradation products of this compound in biological or environmental samples. Isotope labeling studies, in conjunction with MS, can help to elucidate transformation pathways.
Chemometric Analysis: The large datasets generated by modern analytical instruments can be effectively analyzed using multivariate data analysis techniques. nih.gov Principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) can help to identify patterns and correlations in the data, facilitating the interpretation of complex analytical results. nih.gov
Based on the comprehensive search conducted, there is no publicly available scientific literature or data regarding the chemical compound “this compound” and its potential non-biological applications in advanced materials and catalysis. The search for information on its use as a monomer, in optoelectronic devices, as a ligand or organocatalyst, in chemical sensors, or in other advanced materials science applications did not yield any relevant results.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no information on this specific compound is available in the public domain through the conducted searches.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The contemporary chemical industry places a strong emphasis on the principles of green chemistry, which prioritize the reduction of waste, minimization of hazardous substances, and efficient use of resources. nih.gov The synthesis of complex N-heterocycles, including phthalazine (B143731) derivatives, is an area ripe for the application of these principles. nih.gov
Future research will undoubtedly focus on developing synthetic pathways to Dimethyl-(6-vinyl-phthalazin-1-yl)-amine that are both more sustainable and atom-economical. Traditional multi-step syntheses often generate significant waste and may use hazardous reagents. nih.gov The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a guiding principle. nih.gov
Key areas for investigation include:
Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic solvents is a primary goal of green chemistry. rasayanjournal.co.in Research into solid-state reactions or the use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents could drastically reduce the environmental impact of synthesis. mdpi.comacs.org Several green protocols for synthesizing phthalazine derivatives, such as using indium(III) chloride or solid acid catalysts in solvent-free conditions, have already been reported and could be adapted. longdom.orgresearchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of heterocyclic compounds. rasayanjournal.co.in
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are performed in a single reaction vessel without isolating intermediates can greatly enhance efficiency and reduce waste. longdom.org MCRs, in particular, are highly atom-economical and offer a powerful strategy for constructing complex molecules like phthalazine derivatives from simple precursors. longdom.org
| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, PEG, bio-solvents, or solvent-free conditions mdpi.comacs.org |
| Energy Input | Prolonged heating | Microwave irradiation, ultrasound rasayanjournal.co.innih.gov |
| Process | Multi-step with intermediate isolation | One-pot reactions, multicomponent reactions (MCRs) longdom.org |
| Atom Economy | Often low, significant by-product formation | High, maximizes incorporation of reactant atoms nih.gov |
| Catalysts | Stoichiometric reagents, heavy metals | Recyclable solid acids, reusable catalysts longdom.orgresearchgate.net |
Exploration of Novel Catalytic Systems for Compound Derivatization
The functional groups of this compound—the phthalazine ring, the dimethylamino group, and the vinyl group—provide multiple handles for derivatization. Catalysis is key to selectively modifying these sites to generate new molecules with tailored properties. While various catalysts like nickel chloride and iron(III) chloride have been used in the synthesis of phthalazine derivatives, there is a significant opportunity to explore more advanced catalytic systems. longdom.org
Future research should investigate:
Transition Metal Catalysis: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) catalyzed by palladium, copper, or nickel could be employed to functionalize the phthalazine core or the vinyl group, allowing for the introduction of a wide array of substituents. The choice of catalyst and ligands is crucial for controlling selectivity and achieving high yields. nih.govresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. This approach could be used to activate the vinyl group for additions or to forge new bonds at the phthalazine nucleus. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is often more sustainable and can provide unique reactivity and selectivity.
Biocatalysis: Employing enzymes as catalysts could offer unparalleled selectivity (regio-, chemo-, and stereoselectivity) for the derivatization of the compound under environmentally benign aqueous conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze the structure of a target derivative and propose viable synthetic routes, saving significant time and resources in the laboratory. iscientific.orgacs.org These programs can learn from vast databases of chemical reactions to suggest novel and efficient pathways. acs.org
Reaction Outcome and Yield Prediction: ML models can be trained to predict the products, yields, and optimal reaction conditions for the derivatization of the phthalazine compound. neurips.ccresearchgate.netnips.cc This predictive power can help chemists prioritize experiments and avoid unproductive reaction pathways. While challenges remain, particularly for complex heterocyclic systems, the accuracy of these models is continuously improving. acs.orgrsc.org
De Novo Drug Design: Given the prevalence of the phthalazine scaffold in medicinal chemistry, ML models, particularly generative models, could be used to design novel derivatives of this compound with predicted biological activity against specific targets, such as protein kinases. researchgate.net
| Application Area | AI/ML Contribution | Potential Impact on Phthalazine Research |
|---|---|---|
| Retrosynthesis | Proposes efficient synthetic routes for target molecules. iscientific.orgacs.org | Accelerates the synthesis of novel derivatives. |
| Reaction Prediction | Forecasts products, yields, and optimal conditions. neurips.ccresearchgate.net | Minimizes experimental failures and resource usage. |
| Property Prediction | Predicts physicochemical and biological properties (e.g., ADMET). | Prioritizes the synthesis of compounds with desirable profiles. |
| De Novo Design | Generates novel molecular structures with desired functionalities. researchgate.net | Facilitates the discovery of new drug candidates or materials. |
Investigation of Photoinduced and Electroinduced Reactions of the Compound
The vinyl group is a chromophore that can participate in a variety of photochemical reactions, offering a powerful avenue for molecular modification. nih.gov Similarly, the electron-rich phthalazine ring system is susceptible to electrochemical transformations.
Photochemical Reactions: The vinyl group could undergo photo-cycloadditions, photo-isomerizations, or photo-initiated polymerizations. The use of light as a "reagent" is inherently green and allows for transformations that are often difficult to achieve through thermal methods. scispace.com Recent work on the photo-mediated hydroalkylation of N-vinyl heterocycles demonstrates a relevant pathway for functionalizing the vinyl moiety under mild, metal-free conditions. rsc.orgrsc.org The photochemistry of related vinyldiazo compounds, which can lead to highly reactive cyclopropene (B1174273) intermediates, also suggests intriguing possibilities for cycloaddition reactions. nih.gov
Electrochemical Reactions: Electrochemical methods provide a clean way to induce redox reactions. Studies on the electrochemical reduction of substituted phthalazines have shown that these processes can lead to significant structural changes, including ring cleavage. researchgate.net A systematic investigation into the electrochemical oxidation and reduction of this compound could reveal novel reaction pathways and provide insights into its electronic properties, which is crucial for materials science applications. The electrochemical behavior is known to be heavily influenced by substituents and the solvent system, offering ways to tune the reactivity. rsc.org
Cross-Disciplinary Research Avenues in Materials and Advanced Chemical Engineering
While the phthalazine core is predominantly studied in the context of medicinal chemistry, its structural features suggest potential applications in materials science and chemical engineering. longdom.orgjocpr.com The combination of a conjugated heterocyclic system with a polymerizable vinyl group makes this compound an attractive building block for functional materials.
Organic Electronics: The phthalazine ring is an electron-deficient system, and when incorporated into a larger conjugated polymer via the vinyl group, it could lead to materials with interesting optoelectronic properties. rsc.org Such materials could be investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through derivatization of the phthalazine core is a significant advantage. mdpi.com
Functional Polymers and Coatings: Polymerization of the vinyl group could yield novel polymers with the phthalazine moiety as a repeating unit. These polymers might exhibit unique thermal, chemical, or photophysical properties, making them suitable for advanced coatings, sensors, or separation membranes.
Advanced Chemical Engineering: In chemical engineering, phthalazine derivatives could be explored as components in process-intensified systems, for example, as ligands in catalytic membrane reactors or as functional components in smart materials that respond to external stimuli.
The exploration of these cross-disciplinary avenues requires collaboration between synthetic chemists, materials scientists, and chemical engineers to fully realize the potential of this versatile molecule beyond its traditional applications.
Q & A
Q. What are the key considerations for synthesizing Dimethyl-(6-vinyl-phthalazin-1-yl)-amine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For example:
- In situ generation of dimethylamine : Dimethylformamide (DMF) can act as a dimethylamine precursor under specific conditions (e.g., with elemental sulfur), ensuring controlled amine availability .
- Multi-step protocols : Sequential reactions (e.g., coupling vinyl groups to phthalazine cores followed by dimethylamination) must optimize temperature, solvent polarity, and stoichiometry to avoid side products. Reaction monitoring via TLC or HPLC is critical .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with vinyl protons (δ 5.0–6.5 ppm) and phthalazine aromatic signals (δ 7.5–8.5 ppm) serving as diagnostic peaks .
-
Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 227.2) and fragmentation patterns .
-
Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies trace impurities .
Table 1: Key Characterization Techniques
Technique Application Diagnostic Features H NMR Structural confirmation Vinyl protons (δ 5.0–6.5 ppm), dimethylamino singlet (δ 2.5–3.0 ppm) HRMS Molecular weight validation Exact mass matching theoretical value (e.g., CHN) HPLC Purity assessment Retention time consistency and absence of secondary peaks
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers for key steps (e.g., vinyl group coupling). Software like Gaussian or ORCA models reaction thermodynamics .
- Reaction path screening : Automated algorithms (e.g., GRRM) explore alternative pathways, minimizing trial-and-error experimentation. For example, simulating dimethylamine’s nucleophilic attack on phthalazine derivatives .
- Parameter optimization : Machine learning (ML) models trained on experimental data (e.g., solvent effects, temperature) recommend optimal conditions (e.g., 60°C in DMF with 1.2 eq. dimethylamine) .
Q. How can researchers resolve contradictions in experimental data regarding the compound’s reactivity?
- Methodological Answer :
-
Theoretical frameworks : Align observations with established reaction mechanisms (e.g., electrophilic aromatic substitution vs. radical pathways). Cross-validate hypotheses using kinetic isotope effects or Hammett plots .
-
Data cross-validation : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables. Use factorial design (e.g., 2 experiments) to test interactions between temperature, solvent, and catalyst .
-
Collaborative validation : Share raw datasets (NMR spectra, chromatograms) via repositories like PubChem or Zenodo for peer verification .
Table 2: Reaction Optimization Parameters
Parameter Range Tested Optimal Value Impact on Yield Temperature 40–80°C 60°C Maximizes rate without side reactions Solvent DMF, THF, AcCN DMF Enhances amine solubility Equiv. Dimethylamine 1.0–1.5 1.2 Balances reactivity and cost
Q. What strategies mitigate challenges in scaling up laboratory synthesis to pilot-scale production?
- Methodological Answer :
- Process intensification : Use microreactors to maintain heat/mass transfer efficiency at larger scales. CFD simulations model flow dynamics to prevent hotspots .
- Byproduct management : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates, enabling immediate adjustments .
- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
